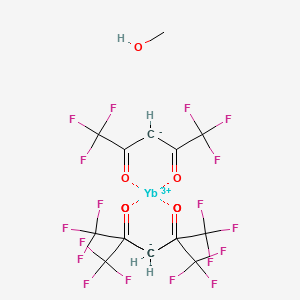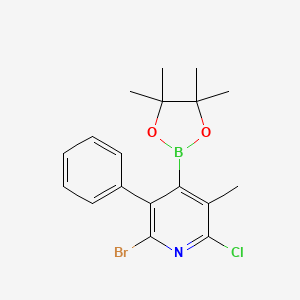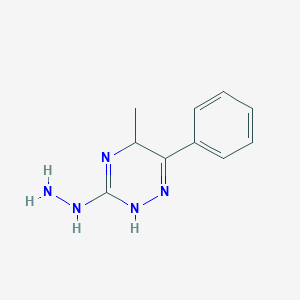
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at specific positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted triazines, hydrazones, and other heterocyclic compounds with potential biological activities.
Applications De Recherche Scientifique
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: A parent compound with similar structural features.
Tetrazine: Another nitrogen-rich heterocycle with comparable properties.
Thiazole: A sulfur-containing analog with diverse biological activities.
Uniqueness
3-Hydrazinyl-5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13N5 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(5-methyl-6-phenyl-2,5-dihydro-1,2,4-triazin-3-yl)hydrazine |
InChI |
InChI=1S/C10H13N5/c1-7-9(8-5-3-2-4-6-8)14-15-10(12-7)13-11/h2-7H,11H2,1H3,(H2,12,13,15) |
Clé InChI |
ZKESLZQWXSJQQS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NNC(=N1)NN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




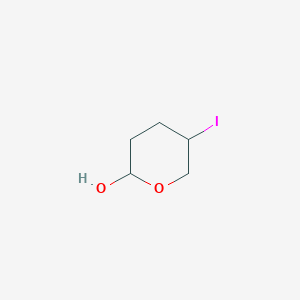

![2,3,8-Trimethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13116549.png)


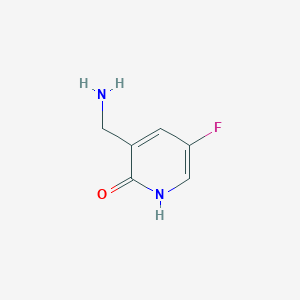
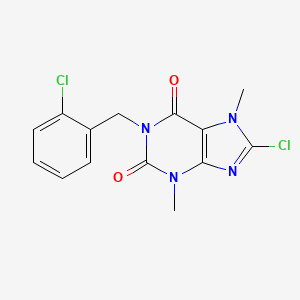
![Benzo[d]thiazole-6-carbohydrazide](/img/structure/B13116578.png)

![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
